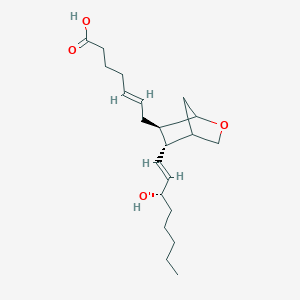

5-trans U-44069

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069 . It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . It’s important to note that this product is not for human or veterinary use .

Molecular Structure Analysis

The molecular formula of 5-trans U-44069 is C21H34O4 . The formal name is 9,11-dideoxy-9α,11α-epoxymethano-prosta-5E,13E-dien-1-oic acid . The InChi Code is InChI=1S/C21H34O4/c1-2-3-6-9-17 (22)12-13-18-16-14-20 (25-15-16)19 (18)10-7-4-5-8-11-21 (23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3, (H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of 5-trans U-44069 is 350.5 . It is soluble in DMF, DMSO, and ethanol . The product is stored at -20°C and shipped at room temperature .Applications De Recherche Scientifique

Prostaglandin E2 Synthase Inhibition

“5-trans U-44069” is the trans isomer of the thromboxane receptor agonist U-44069 . It has been found to inhibit microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . This makes it a potential tool for studying the role of mPGES in various biological processes and diseases, such as inflammation and cancer.

Thromboxane Receptor Agonist

The compound is an isomer of U-44069, which is a known thromboxane receptor agonist . This suggests that “5-trans U-44069” may also interact with thromboxane receptors, potentially influencing platelet aggregation and blood clotting. However, more research is needed to confirm this application.

Lipid Biochemistry

Given its structural similarity to U-44069, “5-trans U-44069” may also be relevant in the field of lipid biochemistry . It could be used to study the roles of various lipids in cellular processes, including signal transduction, energy storage, and membrane structure.

Inflammatory Lipid Mediators

“5-trans U-44069” may have implications in the study of inflammatory lipid mediators . These are lipids that play a role in the body’s inflammatory response, and understanding their function could lead to new treatments for inflammatory diseases.

Cyclooxygenase Pathway

The compound could potentially be used in research related to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds with diverse roles in inflammation, pain, and other physiological processes.

Immunology & Inflammation

Given its potential role in inhibiting mPGES and its relation to the cyclooxygenase pathway, “5-trans U-44069” could be used in research related to immunology and inflammation . It could help scientists understand how these pathways contribute to immune responses and inflammatory diseases.

Mécanisme D'action

Target of Action

The primary target of 5-trans U-44069 is Prostaglandin E2 synthase (PGE2 synthase) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes, including inflammation, fever, and pain.

Mode of Action

5-trans U-44069 acts as an inhibitor of PGE2 synthase . By binding to this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibition disrupts the production of PGE2, leading to changes in the physiological processes that PGE2 mediates.

Biochemical Pathways

The inhibition of PGE2 synthase by 5-trans U-44069 affects the prostaglandin biosynthesis pathway . Under normal conditions, PGE2 synthase converts PGH2 to PGE2 As PGE2 is involved in various physiological processes, this decrease can have multiple downstream effects, such as reduced inflammation and pain.

Result of Action

The primary molecular effect of 5-trans U-44069 is the inhibition of PGE2 synthase activity , leading to a decrease in PGE2 production . On a cellular level, this can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-YTQMDITASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-amine, 3-(2-propenyl)-, (2-endo,3-exo)-(+)- (9CI)](/img/no-structure.png)

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)